N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of the pyrido[2,3-d]pyrimidine class of compounds . Pyrido[2,3-d]pyrimidines have received great interest over the past years because of their diverse range of pharmacological activities, including antitumor, antibacterial, antihypertension, antimicrobial, analgesic, and as an adenosine kinase inhibitor .
Synthesis Analysis
The synthesis of dihydropyrido[2,3-d]pyrimidine derivatives often involves a three-component one-pot reaction between 6-amino-1,3-dimethyl uracil, aromatic aldehydes, and 1,3-dicarbonyl compounds . Various methods have been reported for this synthesis, including microwave irradiation, reflux conditions, and the use of catalysts .Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrido[2,3-d]pyrimidines, have versatile biological activities and can target a variety of enzymes and receptors . They have been reported to inhibit dihydrofolate reductase (DHFR) , which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Similar compounds have been reported to inhibit enzymes like dhfr . Inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides. This can result in the inhibition of DNA replication, affecting the growth and proliferation of cells.
Biochemical Pathways
The compound likely affects the folate pathway due to its potential inhibition of DHFR . The folate pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, the compound could disrupt DNA replication, leading to cell cycle arrest and potential cell death.
Result of Action
The result of the compound’s action would likely be the inhibition of cell growth and proliferation due to its potential effect on DNA replication . This could make the compound useful in the treatment of diseases characterized by rapid cell growth, such as cancer.
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12(9-3-1-4-9)16-7-8-18-13(20)10-5-2-6-15-11(10)17-14(18)21/h2,5-6,9H,1,3-4,7-8H2,(H,16,19)(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEAZIFUAQPCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.